4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal
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Overview
Description
4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal is an organic compound with a complex structure that includes multiple functional groups such as alkenes, alkynes, and aldehydes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor followed by a series of functional group transformations. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as chromatography and distillation is essential to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The compound can be reduced to form alcohols.
Substitution: The alkyne and alkene groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) and conditions such as hydrogenation are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted alkenes or alkynes, depending on the specific reaction conditions .
Scientific Research Applications
4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Diethyl-4-methylbenzylphosphonate: Shares similar structural features but differs in functional groups and reactivity.
Other Hept-4-en-6-ynal Derivatives: Compounds with similar backbones but different substituents, leading to variations in chemical properties and applications.
Uniqueness
4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its specific structure allows for targeted interactions in both chemical and biological systems, distinguishing it from other similar compounds .
Biological Activity
4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H20O, with a molecular weight of approximately 232.33 g/mol. The compound features a conjugated system that may contribute to its biological activity.
Anti-inflammatory Activity
The anti-inflammatory potential of compounds similar to this compound has been documented in various studies. For example, compounds containing alkene and alkyne functionalities have shown to inhibit pro-inflammatory cytokines in vitro . The mechanism often involves the modulation of signaling pathways associated with inflammation.
Case Study:
A study conducted on a series of alkene derivatives indicated that modifications at the phenyl ring significantly enhanced anti-inflammatory activity. The compound's ability to inhibit cytokine production was assessed using an LPS-induced model in macrophages.
Anticancer Activity
Compounds with similar structural frameworks have been investigated for their anticancer properties. For instance, certain alkenes have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle proteins .
Table 2: Anticancer Activity of Related Compounds
Compound | Cancer Cell Line Tested | IC50 (µM) |
---|---|---|
Alkene Derivative A | MCF-7 (Breast Cancer) | 10 |
Alkene Derivative B | HeLa (Cervical Cancer) | 12 |
4,5-Diethyl-2-methyl... | Hypothetical (based on structure) | TBD |
The biological activities of this compound may be attributed to its interaction with specific molecular targets:
- Protein Kinase Inhibition : Similar compounds have been shown to inhibit protein kinases involved in cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives can modulate ROS levels, leading to apoptosis in cancer cells.
- Cytokine Regulation : Anti-inflammatory effects are often mediated through the inhibition of NF-kB signaling pathways.
Properties
CAS No. |
917774-20-0 |
---|---|
Molecular Formula |
C18H22O |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
4,5-diethyl-2-methyl-7-phenylhept-4-en-6-ynal |
InChI |
InChI=1S/C18H22O/c1-4-17(18(5-2)13-15(3)14-19)12-11-16-9-7-6-8-10-16/h6-10,14-15H,4-5,13H2,1-3H3 |
InChI Key |
MCSBOCXAPOHJSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(CC)C#CC1=CC=CC=C1)CC(C)C=O |
Origin of Product |
United States |
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